molecular formula C11H20Cl3N3 B6220280 4-(1,4-diazepan-1-yl)aniline trihydrochloride CAS No. 2758000-38-1

4-(1,4-diazepan-1-yl)aniline trihydrochloride

Cat. No.: B6220280
CAS No.: 2758000-38-1
M. Wt: 300.7
InChI Key:
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Description

4-(1,4-diazepan-1-yl)aniline trihydrochloride, commonly known as Diazepan, is an organic compound with a wide range of applications in scientific research. It has been used as a reagent in various laboratory experiments and has been studied extensively in the fields of biochemistry and physiology. Diazepan is a member of the diazepane family of compounds, which are derivatives of the cyclic compound diazepane. Diazepan has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain neurotransmitters in the brain.

Mechanism of Action

Diazepan is believed to modulate the activity of certain neurotransmitters in the brain. Specifically, it is believed to increase the activity of GABA, a major inhibitory neurotransmitter in the brain, and to decrease the activity of serotonin, a major excitatory neurotransmitter in the brain. This modulation of neurotransmitter activity is believed to be the mechanism by which Diazepan produces its therapeutic effects.
Biochemical and Physiological Effects
Diazepan has been studied for its biochemical and physiological effects. Studies have shown that Diazepan can modulate the activity of certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase. It has also been shown to affect the activity of certain receptors in the brain, such as the GABA and serotonin receptors. In addition, it has been shown to affect the levels of certain hormones, such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

Diazepan is a useful reagent for laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, it is important to note that Diazepan is a potent drug and should be handled with caution. It should always be used in accordance with safety protocols and handled only by experienced personnel.

Future Directions

There are a number of potential future directions for Diazepan research. One potential direction is to further investigate its potential therapeutic applications. Another potential direction is to investigate its potential to modulate the activity of other neurotransmitters in the brain, such as dopamine and norepinephrine. In addition, further research could be done to investigate the biochemical and physiological effects of Diazepan, as well as its potential side effects. Finally, research could be done to investigate potential new applications for Diazepan, such as in the treatment of cancer or other diseases.

Synthesis Methods

Diazepan is synthesized through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aniline derivative with an aldehyde in the presence of a base and a catalyst, such as piperidine or pyridine. The reaction produces a diazepane derivative, which can then be converted into Diazepan by treatment with hydrochloric acid. This process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Diazepan has been studied extensively for its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, such as GABA and serotonin. In addition, it has been studied for its potential to treat anxiety, depression, and other neurological disorders. It has also been studied for its potential to treat epilepsy, Parkinson’s disease, and chronic pain.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,4-diazepan-1-yl)aniline trihydrochloride involves the reaction of 4-nitroaniline with 1,4-diazepane in the presence of reducing agent followed by treatment with hydrochloric acid to obtain the final product.", "Starting Materials": [ "4-nitroaniline", "1,4-diazepane", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-nitroaniline is dissolved in a suitable solvent and 1,4-diazepane is added to the reaction mixture.", "Step 2: The reducing agent is added to the reaction mixture and the reaction is allowed to proceed until completion.", "Step 3: The reaction mixture is then treated with hydrochloric acid to obtain the final product, 4-(1,4-diazepan-1-yl)aniline trihydrochloride." ] }

2758000-38-1

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7

Purity

95

Origin of Product

United States

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